Lipophilicity Gain with Unchanged Polar Surface Area
4,5‑Dimethyl‑1H‑imidazole‑2‑carboxamide exhibits an XLogP3‑AA of 0.1, which is 0.8 log units higher than the −0.7 value of the unsubstituted 1H‑imidazole‑2‑carboxamide [1]. Despite the increase in lipophilicity, the TPSA remains unchanged at 71.8 Ų, demonstrating that the methyl groups modulate hydrophobicity without altering the polar surface accessible for hydrogen bonding [1][2]. This property profile is closer to the typical range for CNS‑penetrant fragments (XLogP ≈ 0–3, TPSA < 90 Ų) than the unsubstituted parent.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.1; TPSA = 71.8 Ų |
| Comparator Or Baseline | 1H‑Imidazole‑2‑carboxamide (unsubstituted): XLogP3‑AA = −0.7; TPSA = 71.8 Ų |
| Quantified Difference | ΔXLogP3‑AA = +0.8; ΔTPSA = 0 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity at constant TPSA can improve passive membrane permeability while maintaining aqueous solubility, a desirable balance for cell‑based assays and fragment‑based screening.
- [1] PubChem CID 45084072 – 4,5‑Dimethyl‑1H‑imidazole‑2‑carboxamide computed properties: XLogP3‑AA = 0.1, TPSA = 71.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/45084072 (accessed April 25, 2026). View Source
- [2] PubChem CID 133520 – 1H‑Imidazole‑2‑carboxamide computed properties: XLogP3‑AA = −0.7, TPSA = 71.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/133520 (accessed April 25, 2026). View Source
